Lipophilicity Differentiation: Computed XLogP3-AA Comparison Among 4-Substituted Oxazolidin-2-one Analogs
4-(2-Phenylethyl)-1,3-oxazolidin-2-one exhibits a computed XLogP3-AA value of 2.1, a quantitative descriptor of lipophilicity derived from the atom-additive method. This value positions the compound as moderately lipophilic within the oxazolidinone class, distinguishing it from alternative 4-substituents that would yield substantially different logP values. For context, 4-phenyl-substituted analogs typically exhibit XLogP values of approximately 1.3-1.5, while 4-isopropyl analogs demonstrate XLogP values of approximately 0.8-1.0 [1]. The phenylethyl substituent provides approximately 0.6-1.3 logP unit increase relative to these comparators, which may influence membrane permeability and distribution characteristics.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 4-phenyl-oxazolidin-2-one: ~1.3-1.5 (estimated range); 4-isopropyl-oxazolidin-2-one: ~0.8-1.0 (estimated range) |
| Quantified Difference | Δ ~0.6-1.3 logP units |
| Conditions | Computed values; not experimentally determined |
Why This Matters
Lipophilicity differences on the order of 0.6-1.3 logP units can meaningfully alter compound behavior in biological assays and formulation contexts, making this a selection-relevant parameter for applications where partitioning behavior is critical.
- [1] PubChem. Computed Properties for (4R)-4-(2-phenylethyl)-1,3-oxazolidin-2-one. PubChem CID 10104014. Accessed April 23, 2026. View Source
